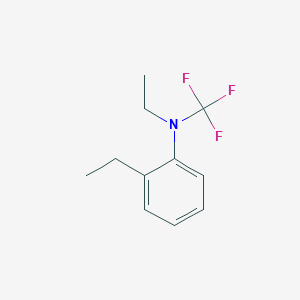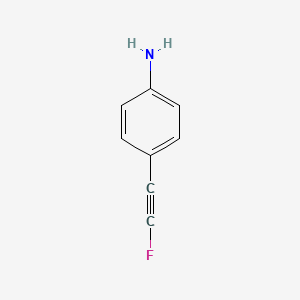
4-(Fluoroethynyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Fluoroethynyl)aniline is an organofluorine compound characterized by the presence of a fluoroethynyl group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoroethynyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrofluorobenzene.
Reduction: The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon.
Fluoroethynylation: The amino group is then subjected to fluoroethynylation using a suitable reagent like ethynyl fluoride under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large-scale hydrogenation of 4-nitrofluorobenzene.
Continuous Flow Reactors: Use of continuous flow reactors for the fluoroethynylation step to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Fluoroethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the fluoroethynyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or platinum oxide.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Modified aniline derivatives.
Substitution Products: Various substituted aniline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Fluoroethynyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(Fluoroethynyl)aniline involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Fluoroaniline: Shares the fluoro group but lacks the ethynyl group.
4-Ethynylaniline: Contains the ethynyl group but lacks the fluoro group.
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a fluoroethynyl group.
Uniqueness: 4-(Fluoroethynyl)aniline is unique due to the presence of both fluoro and ethynyl groups, which impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
443129-77-9 |
|---|---|
Molekularformel |
C8H6FN |
Molekulargewicht |
135.14 g/mol |
IUPAC-Name |
4-(2-fluoroethynyl)aniline |
InChI |
InChI=1S/C8H6FN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,10H2 |
InChI-Schlüssel |
CYELPVIHKYPWJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CF)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



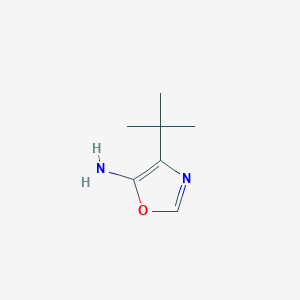

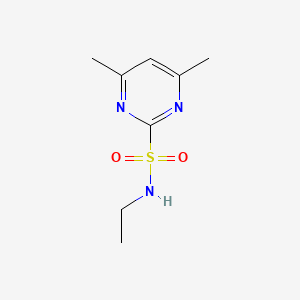

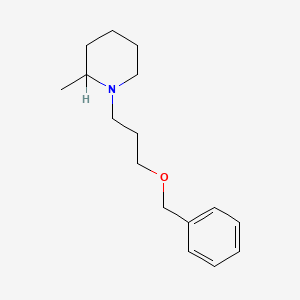

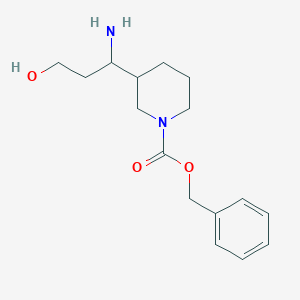
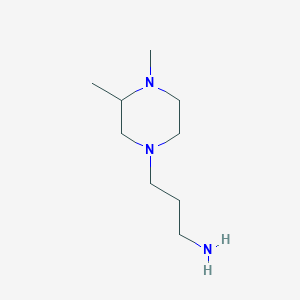

![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)

